An In-depth Technical Guide to the Chemical Properties of 3,4-dichloro-3-cyclobutene-1,2-dione
An In-depth Technical Guide to the Chemical Properties of 3,4-dichloro-3-cyclobutene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dichloro-3-cyclobutene-1,2-dione, also commonly known as squaric acid dichloride, is a highly reactive and versatile chemical intermediate. Its significance lies in the unique combination of a strained four-membered ring, electrophilic carbonyl groups, and reactive chlorine substituents. This structure makes it a valuable building block in various fields, including the synthesis of pharmaceuticals, functional materials like photosensitive squaraine dyes, and π-conjugated polymers with interesting electronic properties. This document provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and key experimental protocols, serving as a technical resource for professionals in research and development.
Chemical and Physical Properties
3,4-dichloro-3-cyclobutene-1,2-dione is a solid at room temperature with a defined melting point. Its reactivity with water and other nucleophiles necessitates careful handling and storage conditions. The key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₄Cl₂O₂ |
| Molecular Weight | 150.95 g/mol |
| CAS Number | 2892-63-9 |
| Appearance | Solid |
| Melting Point | 51-52 °C |
| Boiling Point | 175.6 ± 50.0 °C (Predicted) |
| Density | 1.74 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in many organic solvents. Reacts with water. |
| IUPAC Name | 3,4-dichlorocyclobut-3-ene-1,2-dione |
| Synonyms | Squaric acid dichloride, Dichlorocyclobutenedione |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 3,4-dichloro-3-cyclobutene-1,2-dione. While spectra have been recorded in the literature, specific peak data can be proprietary or require access to specialized databases.
| Spectrum Type | Data Summary |
| ¹³C NMR | The ¹³C NMR spectrum has been reported by E. V. Dehmlow and R. Zeisberg in Organic Magnetic Resonance (1975), 7, 418. This analysis is fundamental for confirming the carbon framework of the molecule. Specific chemical shift values were not available in the public domain at the time of this writing. |
| FTIR | The infrared spectrum, typically recorded as a KBr-pellet, is expected to show strong characteristic absorption bands for the carbonyl (C=O) groups and the carbon-carbon double bond (C=C) within the cyclobutene ring. The exact frequencies can be influenced by the strained ring system and the electron-withdrawing chlorine atoms. A representative spectrum is available in spectral databases, though specific peak assignments were not publicly detailed. |
| Mass Spec | Mass spectrometry of 3,4-dichloro-3-cyclobutene-1,2-dione would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, the characteristic isotopic pattern for Cl₂ (an M, M+2, and M+4 peak pattern in an approximate 9:6:1 ratio) would be a key identifying feature. Fragmentation would likely involve the loss of CO and chlorine radicals. |
Reactivity and Synthetic Applications
The high reactivity of 3,4-dichloro-3-cyclobutene-1,2-dione is its most significant feature, making it a versatile synthetic intermediate.[1] This reactivity stems from the inherent ring strain of the cyclobutene core and the electrophilic nature of the carbonyl carbons and the double bond.
Nucleophilic Substitution
The two chlorine atoms are excellent leaving groups, analogous to those in acid chlorides, and are readily displaced by a wide range of nucleophiles.[1] This allows for the synthesis of a diverse family of squaric acid derivatives. Reactions with amines, alcohols, and thiols can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions.
Precursor to Squaric Acid and its Derivatives
Hydrolysis of 3,4-dichloro-3-cyclobutene-1,2-dione readily yields squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), a compound with its own unique chemical properties and applications.[1] This transformation is a cornerstone of squaric acid chemistry.
Carbon-Carbon Bond Formation
3,4-dichloro-3-cyclobutene-1,2-dione is a valuable substrate for forming new carbon-carbon bonds on the cyclobutenedione ring. For instance, it can react with unsaturated organosilanes in the presence of a Lewis acid catalyst, such as titanium tetrachloride.[2] It also participates in cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
Role in Drug Development and Materials Science
The cyclobutenedione scaffold is present in a variety of bioactive molecules and is considered a valuable component in the design of new chemical entities.[1] Derivatives have been investigated for antiviral and anticancer activities.[1] In materials science, this compound is crucial for synthesizing π-conjugated polymers with unique optical and electronic properties.[1]
Mandatory Visualizations
Caption: Synthesis of 3,4-dichloro-3-cyclobutene-1,2-dione from squaric acid.
Caption: General reactivity pathway with nucleophiles.
Caption: Workflow for Lewis acid-catalyzed C-C bond formation.
Experimental Protocols
Synthesis of 3,4-dichloro-3-cyclobutene-1,2-dione from Squaric Acid
This procedure outlines the conversion of squaric acid to its dichloride derivative using a chlorinating agent.
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Materials: Squaric acid, thionyl chloride (SOCl₂), catalytic amount of N,N-dimethylformamide (DMF), anhydrous solvent (e.g., dichloromethane or toluene).
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), suspend squaric acid in the anhydrous solvent.
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Add a catalytic amount of DMF.
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Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.
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Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
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Allow the mixture to cool to room temperature.
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Carefully remove the excess thionyl chloride and solvent under reduced pressure.
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The crude product can be purified by distillation under reduced pressure or by sublimation to yield 3,4-dichloro-3-cyclobutene-1,2-dione as a solid.
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General Protocol for Nucleophilic Substitution
This protocol provides a general method for reacting 3,4-dichloro-3-cyclobutene-1,2-dione with a nucleophile.
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Materials: 3,4-dichloro-3-cyclobutene-1,2-dione, nucleophile (e.g., an amine or alcohol), a non-nucleophilic base (e.g., triethylamine or pyridine, if necessary to scavenge HCl), and an anhydrous aprotic solvent (e.g., THF, dichloromethane).
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Procedure:
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Dissolve 3,4-dichloro-3-cyclobutene-1,2-dione in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate.
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If the nucleophile is an amine or if HCl needs to be scavenged, add one equivalent of the base.
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Slowly add a solution of the nucleophile (1 equivalent for mono-substitution, 2 equivalents for di-substitution) in the same solvent to the cooled reaction mixture.
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Allow the reaction to stir at the low temperature for a specified time, then gradually warm to room temperature.
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Monitor the reaction progress by TLC.
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Upon completion, the reaction mixture is typically washed with water or a mild aqueous acid/base to remove any salts.
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The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography, recrystallization, or sublimation.
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Safety and Handling
3,4-dichloro-3-cyclobutene-1,2-dione is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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GHS Hazard Statements:
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Precautionary Statements:
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Handling: Due to its reactivity with water, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.
Conclusion
3,4-dichloro-3-cyclobutene-1,2-dione is a cornerstone reagent in modern organic synthesis. Its high reactivity, driven by ring strain and the presence of excellent leaving groups, provides access to a vast array of complex and functionally diverse molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for researchers and professionals aiming to harness the synthetic potential of this versatile chemical building block.
References
- 1. Be squared: expanding the horizon of squaric acid-mediated conjugations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of squaric acid derivatives by Lewis acid-catalysed reaction of its dichloride, methyl ester chloride, diethylamide chloride, and ethyl diester with unsaturated organosilanes: new method for C–C bond formation on cyclobutenedione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]
(Note: This is a placeholder for a proper chemical structure diagram)